(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a diazinane ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic synthesis. The process may include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Dichlorophenyl Group: This step involves the substitution reaction to attach the dichlorophenyl group to the furan ring.
Formation of the Diazinane Ring: The diazinane ring is formed through a series of condensation reactions.
Attachment of the Dimethylphenyl and Phenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves the coupling of the furan and diazinane rings, followed by purification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(3,4-DICHLOROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- (5E)-5-{[5-(3,4-DICHLOROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H20Cl2N2O3S |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H20Cl2N2O3S/c1-17-8-10-21(14-18(17)2)33-28(35)23(27(34)32(29(33)37)20-6-4-3-5-7-20)16-22-11-13-26(36-22)19-9-12-24(30)25(31)15-19/h3-16H,1-2H3/b23-16+ |
InChI Key |
UKIRKXCHPWNDFP-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N(C2=S)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N(C2=S)C5=CC=CC=C5)C |
Origin of Product |
United States |
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